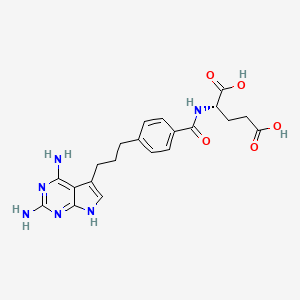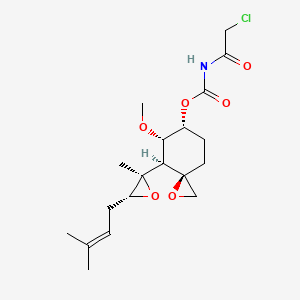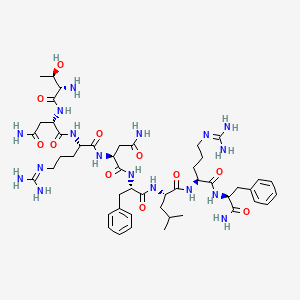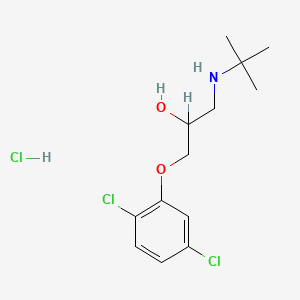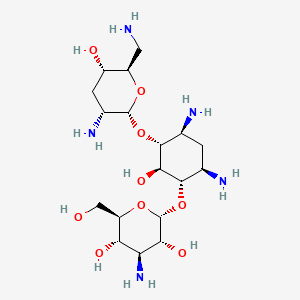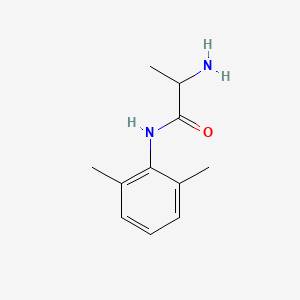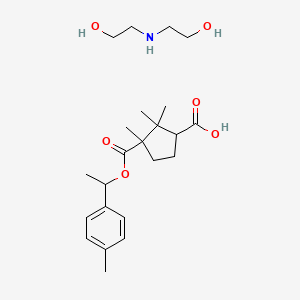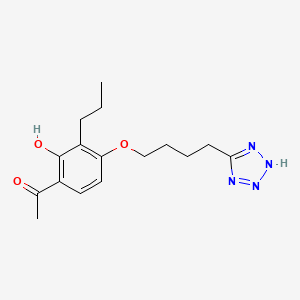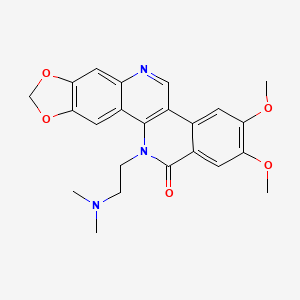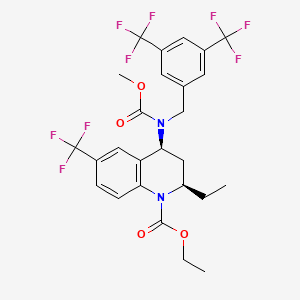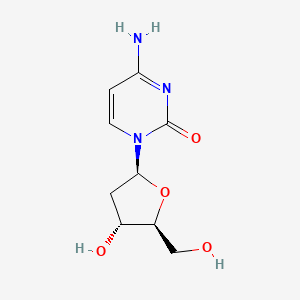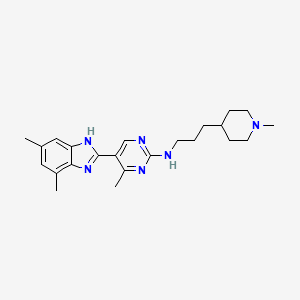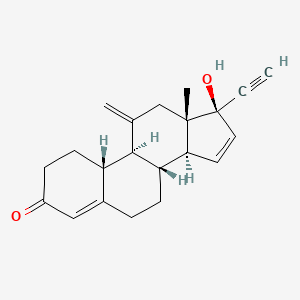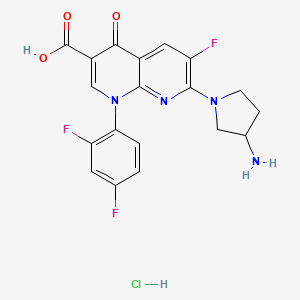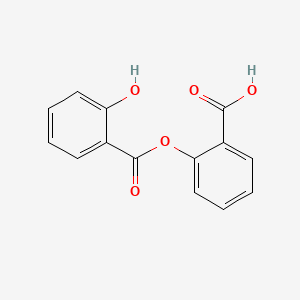
Salsalate
Overview
Description
Salsalate is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the salicylate class. It is commonly used for its anti-inflammatory and analgesic properties, particularly in the treatment of rheumatoid arthritis and osteoarthritis . This compound is known for its ability to reduce pain and inflammation without causing significant gastrointestinal irritation, which is a common side effect of other NSAIDs .
Mechanism of Action
Salsalate, also known as Sasapyrine, is a nonsteroidal anti-inflammatory agent (NSAID) used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders .
Target of Action
This compound primarily targets the cyclooxygenase enzyme . This enzyme plays a crucial role in the synthesis and release of prostaglandins, which are chemicals produced by the body that are responsible for pain, fever, and inflammation .
Mode of Action
This compound’s mode of action involves the inhibition of the cyclooxygenase enzyme , which results in a decrease in the production of prostaglandins . This inhibition leads to lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
This compound affects several biochemical pathways. It has a weak inhibitory effect on the cyclooxygenase enzyme and decreases the production of several proinflammatory chemical signals such as interleukin-6, TNF-alpha, and C-reactive protein . These changes lead to a reduction in chronic low-grade inflammation and ultimately a dysregulation of glucose homeostasis in the liver, skeletal muscle, and smooth muscle . Furthermore, this compound activates brown adipose tissue (BAT), presumably by directly activating brown adipocytes via the AMPK pathway .
Pharmacokinetics
This compound is readily soluble in the small intestine where it is partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body . The parent compound has an elimination half-life of about 1 hour . Salicylic acid, the active metabolite of this compound, has a half-life that increases from 3.5 to 16 or more hours at anti-inflammatory doses of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cell proliferation and inflammation . It also reverts acetylcarnitine and phosphocholine concentrations back to wildtype levels, showing associations with altered purine metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food can delay the absorption of this compound and decrease peak plasma salicylate concentrations . Furthermore, the drug’s anti-inflammatory and antirheumatic effects may be enhanced in environments characterized by chronic low-grade inflammation, such as in individuals with type two diabetes mellitus (T2DM) .
Biochemical Analysis
Biochemical Properties
Salsalate interacts with various enzymes and proteins in biochemical reactions. It has been found to upregulate the expression of aortic endothelial nitric oxide synthase (eNOS), phosphorylated eNOS (p-eNOS) (ser 1177), and manganese superoxide dismutase (MnSOD) . These interactions play a crucial role in reducing oxidative stress and have anti-inflammatory properties .
Cellular Effects
This compound influences cell function by reducing serum interleukin (IL)-6 and downregulating vascular endothelial growth factor (VEGF) and nuclear factor (NF) κB subunit p65 expression in the balloon-injured carotid artery . These effects help in reducing inflammation and promoting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease vascular damage caused by balloon catheter injury in female Zucker fatty rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsIt has been observed that this compound treatment decreases vascular damage caused by balloon catheter injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Salsalate is synthesized through the esterification of salicylic acid. The process involves the reaction of two molecules of salicylic acid to form this compound (2-hydroxybenzoic acid, 2-carboxyphenyl ester). The reaction typically occurs under acidic conditions, using a dehydrating agent such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by heating salicylic acid in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Salsalate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back into salicylic acid under basic conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or other strong bases are commonly used to hydrolyze this compound.
Oxidation: Potassium permanganate in acidic media is often used for the oxidation of this compound.
Major Products Formed
Hydrolysis: The major product of hydrolysis is salicylic acid.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Aspirin (acetylsalicylic acid): Like salsalate, aspirin is a salicylate with anti-inflammatory and analgesic properties.
Diflunisal: Another salicylate derivative, diflunisal, is used for its anti-inflammatory and analgesic effects but has a different pharmacokinetic profile compared to this compound.
Magnesium salicylate: This compound is used for similar indications as this compound but has different solubility and absorption characteristics.
Uniqueness of this compound
This compound is unique among salicylates due to its lower risk of gastrointestinal side effects and its potential role in managing type 2 diabetes mellitus through its anti-inflammatory effects . Unlike aspirin, this compound does not significantly inhibit platelet aggregation, making it a safer option for patients at risk of bleeding .
Properties
IUPAC Name |
2-(2-hydroxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADZUPLLSGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023572 | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.46e-01 g/L | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552-94-3 | |
| Record name | Salicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsalate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salsalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of salsalate?
A1: this compound is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.
Q2: How does this compound affect glucose homeostasis?
A2: this compound has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that this compound may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, this compound has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []
Q3: Does this compound directly interact with mitochondria?
A3: Yes, research indicates that salicylate, the active metabolite of this compound, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []
Q5: How is this compound absorbed and metabolized in the body?
A6: this compound is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of this compound, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []
Q6: How does this compound affect thyroid function tests?
A7: this compound can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]
Q7: Has this compound shown efficacy in preclinical models of metabolic disease?
A7: Yes, this compound has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:
- Goto-Kakizaki (GK) rats: this compound administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]
- High-fat diet (HFD)-fed mice: this compound treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted this compound's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]
- Zucker fatty rats: this compound treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting this compound's ability to reduce oxidative stress and inflammation in the vasculature. []
- Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, this compound treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, this compound treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that this compound exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []
Q8: Has this compound been investigated in clinical trials for metabolic diseases?
A9: Yes, this compound has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]
Q9: Are there any known drug interactions with this compound?
A10: Yes, this compound can potentially interact with other medications. For instance, a case report suggested a potential interaction between this compound and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining this compound with other medications.
Q10: What analytical techniques are used to measure this compound and its metabolites?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring this compound and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


